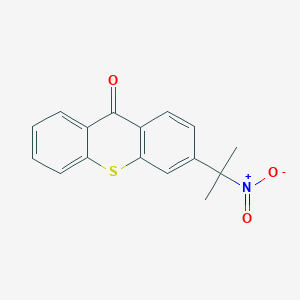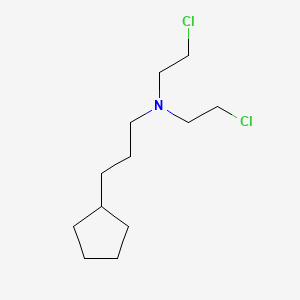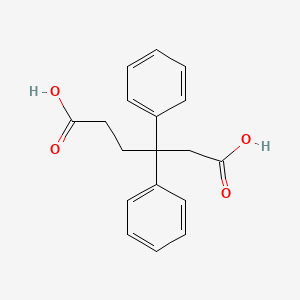
Hexanedioic acid, 3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, 3,3-diphenyl- is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a hexane backbone, with two phenyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, 3,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzene with maleic anhydride in the presence of a catalyst to form 3,3-diphenylmaleic anhydride. This intermediate is then hydrogenated to produce hexanedioic acid, 3,3-diphenyl-. The reaction conditions typically involve elevated temperatures and pressures, as well as the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of hexanedioic acid, 3,3-diphenyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required specifications for its intended applications. Techniques such as recrystallization and distillation are commonly employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Hexanedioic acid, 3,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which hexanedioic acid, 3,3-diphenyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of phenyl groups can enhance its binding affinity to certain molecular targets, leading to specific biological activities.
Comparison with Similar Compounds
Hexanedioic acid, 3,3-diphenyl- can be compared to other dicarboxylic acids such as adipic acid and pimelic acid. While adipic acid is widely used in the production of nylon, hexanedioic acid, 3,3-diphenyl- offers unique structural features due to the presence of phenyl groups, which can impart different chemical and physical properties. Similar compounds include:
Adipic acid: Used in nylon production.
Pimelic acid: Used in the synthesis of various polymers and resins.
Properties
CAS No. |
93878-29-6 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3,3-diphenylhexanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-12-18(13-17(21)22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)(H,21,22) |
InChI Key |
POGCKUWIJXQYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


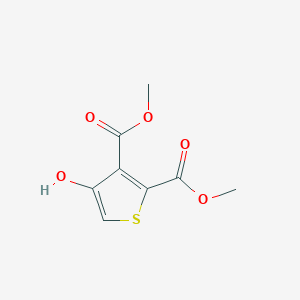
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
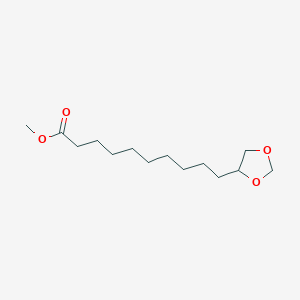
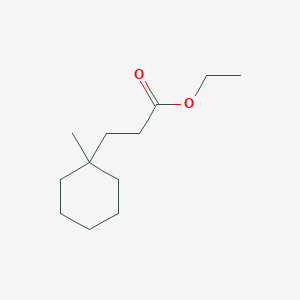
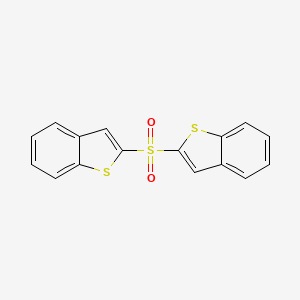
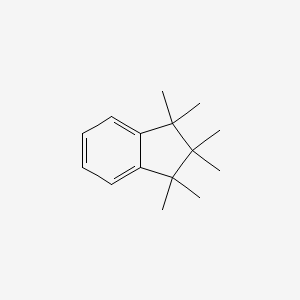
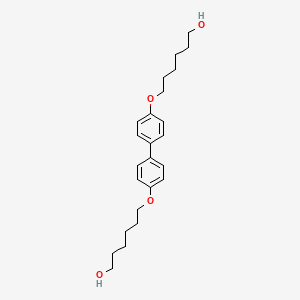
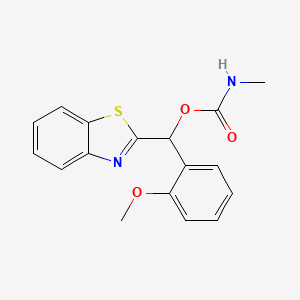
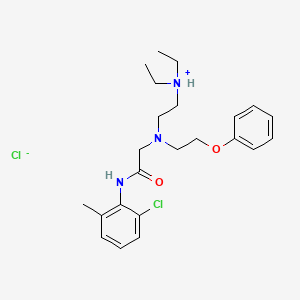
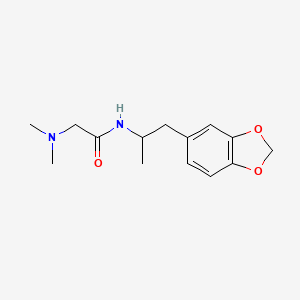
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
